4-Bromo-2-methylisoquinolinium

Description

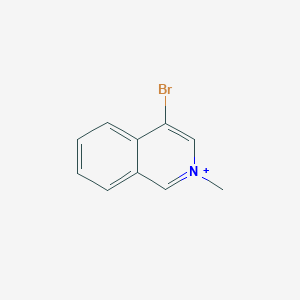

4-Bromo-2-methylisoquinolinium is a quaternary ammonium salt characterized by a bromine substituent at the 4-position and a methyl group at the 2-position of the isoquinoline ring system. The quaternary nitrogen in the isoquinolinium derivative confers a positive charge, enhancing water solubility and altering reactivity compared to neutral analogs. This compound is primarily utilized in organic synthesis and pharmaceutical development due to its versatility in functionalization reactions.

Properties

Molecular Formula |

C10H9BrN+ |

|---|---|

Molecular Weight |

223.09g/mol |

IUPAC Name |

4-bromo-2-methylisoquinolin-2-ium |

InChI |

InChI=1S/C10H9BrN/c1-12-6-8-4-2-3-5-9(8)10(11)7-12/h2-7H,1H3/q+1 |

InChI Key |

QWIQODJDFPHUKZ-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC2=CC=CC=C2C(=C1)Br |

Canonical SMILES |

C[N+]1=CC2=CC=CC=C2C(=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Bromo-6-methylisoquinoline (CAS 1204298-52-1)

Structural Differences :

- Bromine at 4-position (shared with target compound).

- Methyl group at 6-position (vs. 2-position in target).

Key Properties :

- Lipophilicity: The 6-methyl group increases lipophilicity compared to unsubstituted isoquinoline, but less so than a 2-methyl group due to reduced steric shielding of the aromatic ring.

- Applications : Used in medicinal chemistry for drug development (e.g., kinase inhibitors) and as a fluorescent probe in materials science .

6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine (CAS 954239-55-5)

Structural Differences :

- Bromine at 6-position and an additional 4-bromo-2-methylphenyl substituent at the 3-position.

Key Properties :

- Molecular Complexity : The di-bromo structure (C16H12Br2N2) increases molecular weight (392.00 g/mol) and offers dual sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Biological Activity : The extended aromatic system and bromine substituents may enhance binding to biological targets, such as DNA or enzymes, in pharmaceutical applications .

Isoindolinone Derivatives (e.g., 4-Bromo-2-methylisoindolin-1-one)

Structural Differences :

- Isoindolinone core (six-membered ring fused to a five-membered lactam) vs. isoquinolinium’s fused bicyclic system.

Key Properties :

- Reactivity: The lactam group in isoindolinones enables nucleophilic attacks at the carbonyl, whereas the isoquinolinium’s quaternary nitrogen favors SN2-type reactions .

- Applications: Isoindolinones are used in polymer chemistry and as intermediates for antidepressants, contrasting with isoquinolinium’s role in charged drug candidates .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 4-Bromo-2-methylisoquinolinium* | 33930-63-1† | C10H9BrN+ | Br (4), CH3 (2) | 238.08 | Pharmaceutical synthesis |

| 4-Bromo-6-methylisoquinoline | 1204298-52-1 | C10H8BrN | Br (4), CH3 (6) | 222.07 | Medicinal chemistry |

| 6-Bromo-3-(4-bromo-2-methylphenyl)isoquinolin-1-amine | 954239-55-5 | C16H12Br2N2 | Br (6), BrPh-CH3 (3) | 392.00 | Drug development |

| 4-Bromo-2-methylisoindolin-1-one | 868066-91-5 | C9H8BrNO | Br (4), CH3 (2) | 226.07 | Polymer chemistry |

†Note: CAS 33930-63-1 corresponds to the neutral "-one" derivative; the isoquinolinium form may require distinct synthesis.

Research Findings and Implications

- Bromine at the 4-position (common in all analogs) directs EAS to meta/para positions, but the charged isoquinolinium ring may alter regioselectivity .

- Biological Relevance: The quaternary nitrogen in this compound enhances solubility, making it suitable for intravenous drug formulations, whereas neutral analogs like 4-Bromo-6-methylisoquinoline exhibit better blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.